- Preparation of sulfonate-ionic liquid with low halide content using microreactor, Korea, , ,
Cas no 45470-32-4 (1,3-Dimethylimidazolium)
1,3-Dimethylimidazolium structure
Product Name:1,3-Dimethylimidazolium
Numero CAS:45470-32-4
MF:C5H9N2
MW:97.1383607387543
CID:2692320
PubChem ID:20335
Update Time:2025-04-21
1,3-Dimethylimidazolium Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dimethyl-1,2-dihydroimidazol-1-ium
- 1,3-dimethylimidazol-1-ium
- [dmim]
- 1,3-DIMETHYLIMIDAZOLIUM
- CS-0184054
- CHEBI:61322
- 1,3-dimethylimidazolenyl carbene
- 45470-32-4
- DTXCID2028066
- AKOS032954361
- DTXSID1048095
- Q27131029
- (dmim)
- CHEMBL1229272
- 1,3-dimethyl-1H-imidazol-3-ium
- 1,3-dimethylimidazolium dimethylphosphite
- 1,3-Dimethylimidazolium
-
- Inchi: 1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1
- Chiave InChI: HVVRUQBMAZRKPJ-UHFFFAOYSA-N
- Sorrisi: [N+]1(C)C=CN(C)C=1
Proprietà calcolate
- Massa esatta: 97.076573296Da
- Massa monoisotopica: 97.076573296Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 55.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 8.8Ų
1,3-Dimethylimidazolium Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 10 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 20 min, 0 °C; 120 min, 0 °C
Riferimento
- Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solvent, Biotechnology Letters, 2004, 26(23), 1815-1819
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Toluene ; rt; cooled; 20 - 30 °C; 2 h, rt
Riferimento
- Method for preparing dialkylimidazolium bis(trifluoromethanesulfonyl)imide as electrolyte additive of lithium-ion battery, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C
Riferimento
- 1H NMR Evaluation of Polar and Nondeuterated Ionic Liquids for Selective Extraction of Cellulose and Xylan from Wheat Bran, ACS Sustainable Chemistry & Engineering, 2014, 2(9), 2204-2210
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Toluene ; cooled; 1 h, rt
Riferimento
- Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic Liquids, Energy & Fuels, 2008, 22(5), 3303-3307
Metodo di produzione 6
Condizioni di reazione
Riferimento
- A simple, efficient and green procedure for Knoevenagel reaction in [MMIm][MSO4] ionic liquid, Catalysis Communications, 2008, 9(8), 1779-1781
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Riferimento
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Toluene ; 0 °C
Riferimento
- Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions, International Journal of Environmental Analytical Chemistry, 2022, 102(17), 5166-5178
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
Riferimento
- Synthesis of salidroside analog 4,4-di(4-hydroxyphenyl)pentyl-β-D-glucopyranoside, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Toluene ; 0 °C; < 40 °C; 1 h, rt
Riferimento
- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions, Green Chemistry, 2002, 4(5), 407-413
Metodo di produzione 11
Condizioni di reazione
Riferimento
- A mild and efficient procedure for alkenols oxyselenocyclization by using ionic liquids, Journal of Physical Organic Chemistry, 2019, 32(5),
Metodo di produzione 12
Condizioni di reazione
1.1 48 h, rt
Riferimento
- Volumetric Properties of Aqueous Ionic-Liquid Solutions at Different Temperatures, Journal of Chemical & Engineering Data, 2015, 60(6), 1750-1755
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
Riferimento
- Alkyl Chain Interaction at the Surface of Room Temperature Ionic Liquids: Systematic Variation of Alkyl Chain Length (R = C1-C4, C8) in both Cation and Anion of [RMIM][R-OSO3] by Sum Frequency Generation and Surface Tension, Journal of Physical Chemistry B, 2009, 113(4), 923-933
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Toluene ; rt; 2 h, rt
Riferimento
- Study on preparation of room-temperature ionic liquids 1-alkyl-3-methylimidazole methyl sulfate and its electrical conductivity investigation, Jingxi Yu Zhuanyong Huaxuepin, 2007, 15(10), 16-18
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Preparation of quaternary ammonium salt ionic liquid free of halogen ions and Na ions, China, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Preparation of ionic fluids by treatment of amines, phosphines, imidazoles, pyridines, triazoles, and pyrazoles with dialkyl sulfates followed by ion exchange., European Patent Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Riferimento
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57
1,3-Dimethylimidazolium Raw materials
- Sulfuric acid,monomethyl ester
- 1-Methylimidazole
- 1,3-dimethylimidazole-2(3h)-thione
- 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-
1,3-Dimethylimidazolium Preparation Products
1,3-Dimethylimidazolium Letteratura correlata
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
45470-32-4 (1,3-Dimethylimidazolium) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti